Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate

Description

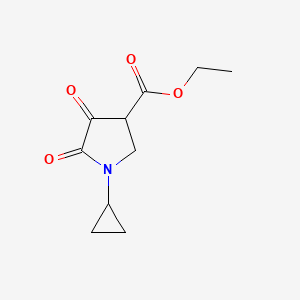

Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a cyclopropyl substituent at the 1-position, two ketone groups at the 4- and 5-positions, and an ethyl ester at the 3-position.

Propriétés

IUPAC Name |

ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-2-15-10(14)7-5-11(6-3-4-6)9(13)8(7)12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQDPDKTNWFGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C(=O)C1=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of cyclopropylamine with ethyl 4,5-dioxopyrrolidine-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydroxyl derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Applications:

Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been investigated for its potential therapeutic properties related to diabetic complications by serving as a precursor for tetrahydropyrrolo derivatives that exhibit aldose reductase inhibitory activity .

Case Study:

A study highlighted the synthesis of tetrahydropyrrolo derivatives from this compound, which showed promising results in inhibiting aldose reductase, an enzyme implicated in diabetic complications. The derivatives demonstrated significant activity in preclinical models, suggesting potential for further development into therapeutic agents .

Biochemistry

Biological Activity:

Research indicates that this compound interacts with various biomolecular targets, modulating enzyme activities and receptor interactions. This interaction is crucial for understanding its biological effects and potential applications in drug design .

Mechanism of Action:

The compound's unique structure allows it to bind selectively to specific enzymes or receptors. This binding can lead to modulation of metabolic pathways, making it a valuable tool in biochemical research aimed at elucidating disease mechanisms and developing new therapies.

Material Science

Applications in Polymer Chemistry:

The compound is utilized in the creation of novel materials due to its structural properties that enhance durability and chemical resistance. It serves as a building block for synthesizing complex polymers and coatings that can be employed in various industrial applications .

Data Table: Applications in Material Science

| Application Area | Description | Examples |

|---|---|---|

| Coatings | Development of durable protective coatings | Industrial coatings |

| Polymers | Synthesis of complex polymer structures | Specialty plastics |

| Chemical Resistance | Creation of materials with enhanced resistance | Protective gear |

Agricultural Chemistry

Role in Agrochemicals:

this compound is being explored for use in agrochemical formulations. Its properties may help develop effective pesticides and herbicides that improve crop yield while minimizing environmental impact .

Case Study:

Research has shown that derivatives of this compound can enhance the efficacy of existing agrochemicals by improving their interaction with plant systems and pest targets, leading to more effective pest control strategies .

Mécanisme D'action

The mechanism of action of ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Physicochemical Properties: The benzyl-substituted analogue (C₁₄H₁₅NO₄) exhibits a higher molecular weight and lower boiling point (112–114°C at 1 Torr) compared to smaller substituents, likely due to increased aromatic π-system interactions and reduced polarity . The methyl-substituted derivative (C₈H₁₁NO₄) has the lowest molecular weight (185.18 g/mol) and a significantly higher boiling point (268.4°C), attributed to stronger intermolecular hydrogen bonding and reduced steric hindrance .

Synthetic and Reactivity Considerations :

- The benzyl-substituted compound is synthesized via a Michael addition between benzylamine and methyl acrylate, followed by distillation . Similar methods may apply to the cyclopropyl analogue, with adjustments for cyclopropane’s reactivity.

- Isopropyl and methyl derivatives are commercially available (e.g., ST-7883, CAS 5336-45-8), suggesting robust synthetic protocols for alkyl-substituted variants .

The cyclopropyl group’s strain and electronic profile may enhance binding affinity in drug design.

Activité Biologique

Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of cyclopropylamine with ethyl 4,5-dioxopyrrolidine-3-carboxylate. This reaction is performed under controlled conditions using solvents like dichloromethane and catalysts such as triethylamine. The resulting compound features a unique structure characterized by a cyclopropyl group attached to a dioxopyrrolidine ring, which imparts distinct chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate enzyme activity or receptor interactions, leading to various pharmacological effects. Its structural characteristics enable it to act as either an inhibitor or an activator depending on the target pathway involved .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have potential anticancer effects by inhibiting tumor growth through modulation of metabolic pathways .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that are crucial in various biochemical pathways, making it a candidate for drug development .

- Interactions with Biomolecules : this compound has shown potential in binding with biomolecules, which could lead to therapeutic applications in treating diseases linked to these interactions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antiproliferative Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines. The results indicated that the compound could effectively reduce cell viability in a dose-dependent manner .

- Pharmacokinetics : Research on the pharmacokinetic profile of related compounds suggests that modifications in the ester group can significantly influence metabolic stability and tissue distribution. For instance, prodrugs based on this scaffold showed enhanced stability and bioavailability in preclinical models .

- Comparative Studies : Comparative analyses with similar compounds revealed that this compound possesses unique properties that may enhance its efficacy as a therapeutic agent compared to other pyrrolidine derivatives .

Summary of Biological Activities

Pharmacokinetic Profile Comparison

| Compound | Stability (GI Tract) | Tissue Distribution | Antitumor Efficacy |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| Related Prodrug P11 | High | Excellent | Enhanced |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.